![molecular formula C9H15NO3S B13841288 tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiolane derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various functionalized compounds, including protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the behavior of carbamate groups in biological systems.
Medicine: this compound has potential applications in drug development. It is explored for its ability to act as a prodrug, releasing active pharmaceutical ingredients under specific conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active thiolane derivative, which can then interact with enzymes or receptors. The molecular pathways involved include inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate: Another carbamate derivative with different structural features.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: A related compound with a piperidine ring.
Uniqueness: tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C9H15NO3S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate |
InChI |
InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 |
Clave InChI |
IXUYHRLEDLSFSX-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCSC1=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCSC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
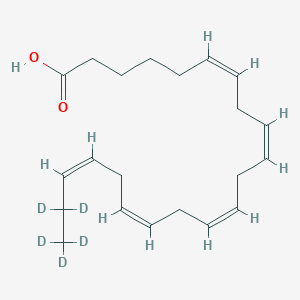

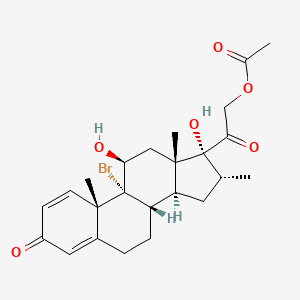

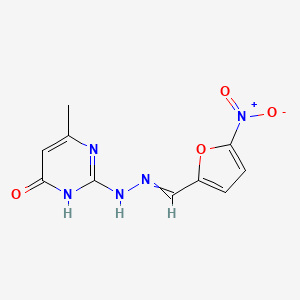

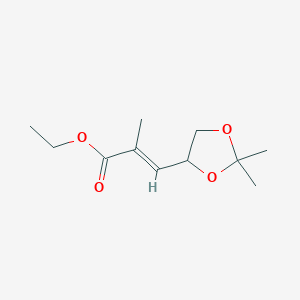

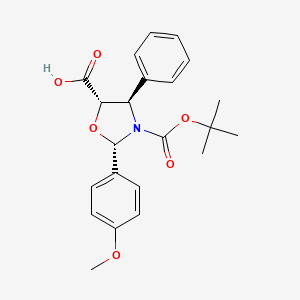
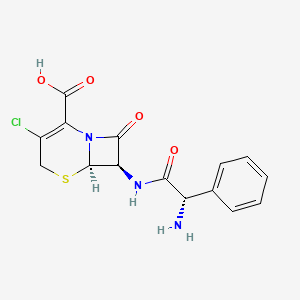
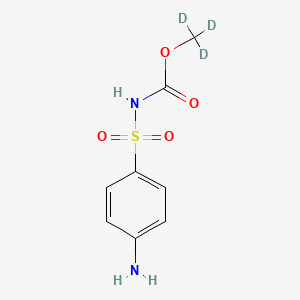
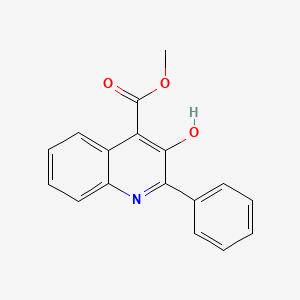
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)
